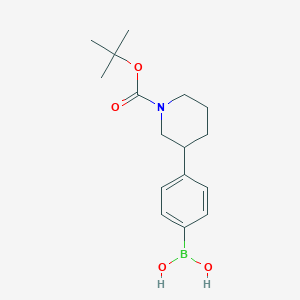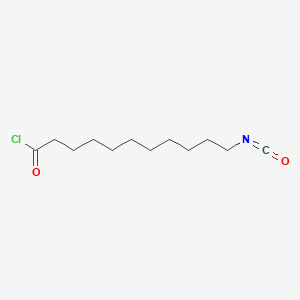![molecular formula C7H2O3S B14082835 4H-Cyclopenta[b]thiophene-4,5,6-trione CAS No. 135453-49-5](/img/structure/B14082835.png)
4H-Cyclopenta[b]thiophene-4,5,6-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-Cyclopenta[b]thiophene-4,5,6-trione is an organic compound with the molecular formula C7H2O3S. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of three carbonyl groups attached to the cyclopenta ring fused to the thiophene ring .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Cyclopenta[b]thiophene-4,5,6-trione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4H-Cyclopenta[b]thiophene-4,5,6-trione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiophenes .
Aplicaciones Científicas De Investigación
4H-Cyclopenta[b]thiophene-4,5,6-trione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 4H-Cyclopenta[b]thiophene-4,5,6-trione involves its interaction with molecular targets through its carbonyl and thiophene groups. These interactions can modulate various biochemical pathways, leading to its observed biological effects. For example, its antimicrobial activity may result from the disruption of microbial cell membranes .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-2,5-dione: Another thiophene derivative with two carbonyl groups.
Cyclopenta[b]thiophene: Lacks the carbonyl groups present in 4H-Cyclopenta[b]thiophene-4,5,6-trione.
4H-Cyclopenta[b]thiophene-2,3,5-trione: Similar structure but different positioning of carbonyl groups.
Uniqueness
This compound is unique due to its specific arrangement of three carbonyl groups, which imparts distinct chemical reactivity and biological activity compared to other thiophene derivatives .
Propiedades
Número CAS |
135453-49-5 |
|---|---|
Fórmula molecular |
C7H2O3S |
Peso molecular |
166.16 g/mol |
Nombre IUPAC |
cyclopenta[b]thiophene-4,5,6-trione |
InChI |
InChI=1S/C7H2O3S/c8-4-3-1-2-11-7(3)6(10)5(4)9/h1-2H |
Clave InChI |
SCYJWBOISFCFSH-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC2=C1C(=O)C(=O)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(1Z)-3,3-dimethyl-5-oxocyclohexylidene]-2-methylbenzohydrazide](/img/structure/B14082757.png)

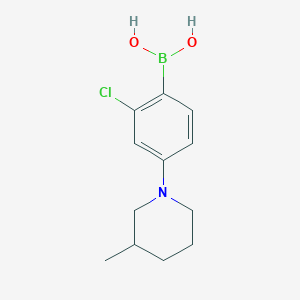
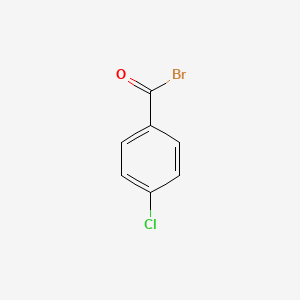
![8-(3-chloro-4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14082791.png)
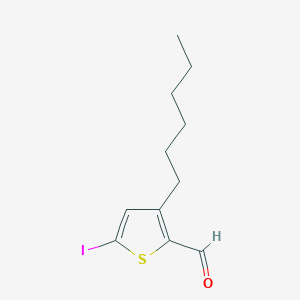
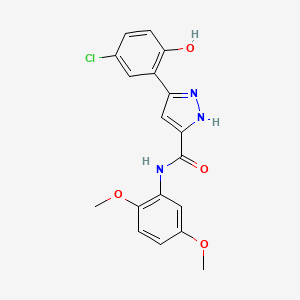

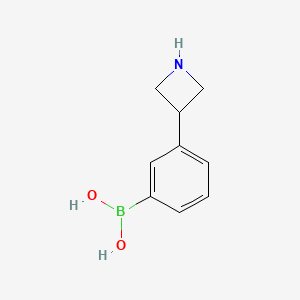
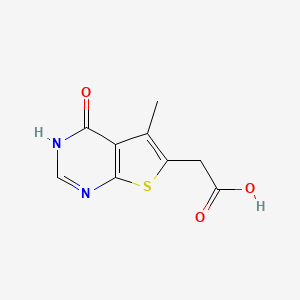
![N-[(5-bromo-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14082833.png)

